(2,5-Dibromothiophen-3-yl)methanol (2,5-Dibromothiophen-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 161490-95-5
VCID: VC7950729
InChI: InChI=1S/C5H4Br2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2
SMILES: C1=C(SC(=C1CO)Br)Br
Molecular Formula: C5H4Br2OS
Molecular Weight: 271.96 g/mol

(2,5-Dibromothiophen-3-yl)methanol

CAS No.: 161490-95-5

Cat. No.: VC7950729

Molecular Formula: C5H4Br2OS

Molecular Weight: 271.96 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dibromothiophen-3-yl)methanol - 161490-95-5

Specification

CAS No. 161490-95-5
Molecular Formula C5H4Br2OS
Molecular Weight 271.96 g/mol
IUPAC Name (2,5-dibromothiophen-3-yl)methanol
Standard InChI InChI=1S/C5H4Br2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2
Standard InChI Key KQDJBFVMDMVSBS-UHFFFAOYSA-N
SMILES C1=C(SC(=C1CO)Br)Br
Canonical SMILES C1=C(SC(=C1CO)Br)Br

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

(2,5-Dibromothiophen-3-yl)methanol consists of a thiophene ring substituted with bromine atoms at the 2- and 5-positions and a hydroxymethyl group at the 3-position. The planar aromatic thiophene core facilitates π-π stacking interactions, while the bromine atoms enhance electrophilic reactivity for Suzuki-Miyaura and Stille coupling reactions . The hydroxymethyl group (-CH2_2OH) introduces polarity, enabling solubility in polar solvents and participation in esterification or etherification reactions .

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular FormulaC5H4Br2OS\text{C}_5\text{H}_4\text{Br}_2\text{OS}
Molecular Weight271.96 g/mol
Exact Mass269.835 Da
XLogP3-AA (LogP)2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2,5-dibromothiophen-3-yl)methanol typically involves bromination of thiophene derivatives followed by functionalization of the hydroxymethyl group. A representative method from Guler et al. (2015) outlines:

  • Bromination of Thiophene-3-carboxylic Acid:
    Thiophene-3-carboxylic acid is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C under nitrogen, yielding 2,5-dibromothiophene-3-carboxylic acid with 60% efficiency .

    Thiophene-3-carboxylic acid+2NBSDMF, 50°C2,5-Dibromothiophene-3-carboxylic acid\text{Thiophene-3-carboxylic acid} + 2 \text{NBS} \xrightarrow{\text{DMF, 50°C}} \text{2,5-Dibromothiophene-3-carboxylic acid}
  • Esterification with PEG:
    The carboxylic acid is converted to a PEGylated macromonomer using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, facilitating polymer grafting .

Alternative Methods

  • Direct Bromination of 3-Thiophenemethanol: Bromine or HBr in acetic acid selectively substitutes the thiophene ring, though yields vary based on reaction conditions .

  • Lithiation-Electrophilic Quenching: Lithiation of 3-thiophenemethanol followed by quenching with bromine sources offers regioselective dibromination .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves readily in dichloromethane, chloroform, and DMF . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage .

Spectroscopic Data

  • 1H NMR^1 \text{H NMR} (CDCl3_3): δ 7.43 (s, 1H, thiophene-H), 4.75 (s, 2H, -CH2_2OH), 2.51 (s, 1H, -OH) .

  • UV-Vis: Absorption maxima at 254 nm due to π→π* transitions .

Applications in Advanced Materials

Fluorescent Polymers

Graft copolymers incorporating (2,5-dibromothiophen-3-yl)methanol exhibit tunable fluorescence for bioimaging. For example, PEGylated polythiophenes synthesized via Suzuki coupling show emission at 580 nm, enabling cancer cell tracking .

Table 2: Biomedical Applications of Derived Polymers

ApplicationFunctionalityPerformance MetricsSource
Drug DeliveryPaclitaxel conjugation80% tumor growth inhibition
BiosensingLaccase immobilization132.45 µA/mM sensitivity
Radiotherapy131I^{131} \text{I}-labeling90% radiation retention

Organic Electronics

In perovskite solar cells, polymers functionalized with this compound improve hole transport mobility (up to 2.1×103cm2/V\cdotps2.1 \times 10^{-3} \, \text{cm}^2/\text{V·s}) and device stability (>80% PCE retention after 1,000 hours) .

SupplierPurityPackagingPrice (USD/g)Location
AiFChem≥95%1 g328USA
ChemScene95%1 g380USA
SAGECHEM98%5 g1,550China

Future Directions

Ongoing research explores its use in biodegradable polymers and CRISPR delivery systems. Advances in electrochemical synthesis may reduce production costs by 40%, broadening industrial adoption .

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